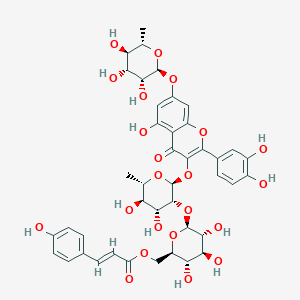
Sarmenoside II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarmenoside II is a flavonol glycoside, a type of compound known for its bioactive properties. It has demonstrated significant inhibitory activity on lipid accumulation, particularly in HepG2 cells, where it reduces albumin-oleate-induced lipid accumulation by approximately 30% at a concentration of 100 micromolar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sarmenoside II involves the extraction and isolation from the whole plant of Sedum sarmentosum, a member of the Crassulaceae family . The process includes several steps of chemical and physicochemical analysis to elucidate its structure. The detailed synthetic route and reaction conditions are typically proprietary and specific to research institutions or industrial manufacturers.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Sedum sarmentosum, followed by purification processes such as chromatography. The exact methods can vary depending on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Sarmenoside II undergoes various chemical reactions, including:
Oxidation: This reaction can alter the flavonol structure, potentially enhancing or diminishing its bioactivity.
Reduction: This reaction can modify the glycosidic bonds, affecting the compound’s solubility and bioavailability.
Substitution: This reaction can introduce different functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized flavonol derivatives, while reduction may yield different glycoside forms.
Aplicaciones Científicas De Investigación
Sarmenoside II has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of flavonol glycosides.
Biology: It is used to investigate its effects on lipid metabolism and its potential as a therapeutic agent for metabolic disorders.
Industry: It can be used in the development of nutraceuticals and functional foods aimed at reducing lipid accumulation.
Mecanismo De Acción
Sarmenoside II exerts its effects by inhibiting lipid accumulation in cells. It targets specific pathways involved in lipid metabolism, reducing the uptake and storage of lipids in cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Sarmenoside I
- Sarmenoside III
- Sarmenoside IV
Uniqueness
Sarmenoside II is unique among its analogs due to its specific inhibitory activity on lipid accumulation. While other sarmenosides also exhibit bioactive properties, this compound has shown a distinct ability to reduce lipid accumulation in HepG2 cells by approximately 30% at a concentration of 100 micromolar .
Propiedades
Fórmula molecular |
C42H46O22 |
|---|---|
Peso molecular |
902.8 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O22/c1-15-28(48)32(52)35(55)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-6-9-21(44)22(45)11-18)38(31(27)51)63-42-39(34(54)29(49)16(2)59-42)64-41-36(56)33(53)30(50)25(62-41)14-57-26(47)10-5-17-3-7-19(43)8-4-17/h3-13,15-16,25,28-30,32-36,39-46,48-50,52-56H,14H2,1-2H3/b10-5+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1 |
Clave InChI |
QQEHQKHTNVQKRA-YIMCHTOYSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


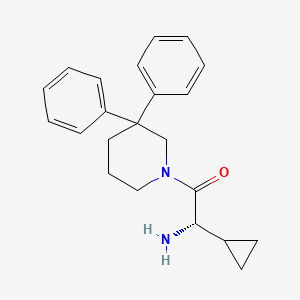


![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)



![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
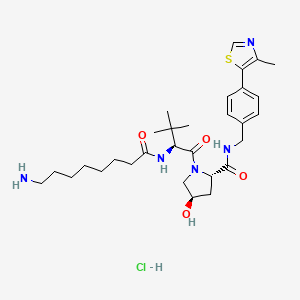
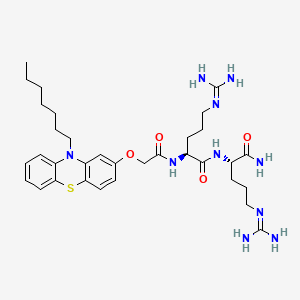

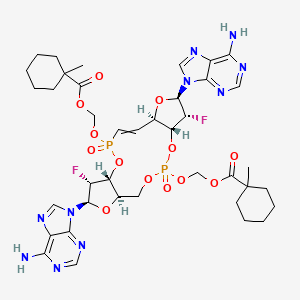
![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

